molecular formula C54H40 B12588147 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 581084-57-3

1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene

Cat. No.: B12588147
CAS No.: 581084-57-3
M. Wt: 688.9 g/mol
InChI Key: HNOFABJDWIKWAB-UHFFFAOYSA-N
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Description

1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound known for its unique structural properties. This compound features a naphthalene core with two extended phenyl-ethenyl groups, each containing a diphenylethenyl moiety. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent attachment of the phenyl-ethenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired carbon-carbon bonds. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF), with temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its ability to interact with various molecular targets. The compound’s extended conjugated system allows it to participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene stands out due to its extended conjugated system and the presence of multiple phenyl-ethenyl groups.

Properties

CAS No.

581084-57-3

Molecular Formula

C54H40

Molecular Weight

688.9 g/mol

IUPAC Name

1,2-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene

InChI

InChI=1S/C54H40/c1-5-21-43(22-6-1)53(44-23-7-2-8-24-44)39-49-30-15-13-19-41(49)33-34-48-36-35-47-29-17-18-32-51(47)52(48)38-37-42-20-14-16-31-50(42)40-54(45-25-9-3-10-26-45)46-27-11-4-12-28-46/h1-40H

InChI Key

HNOFABJDWIKWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=C(C4=CC=CC=C4C=C3)C=CC5=CC=CC=C5C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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